![molecular formula C19H18ClN5O4 B2776453 Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate CAS No. 878718-64-0](/img/no-structure.png)

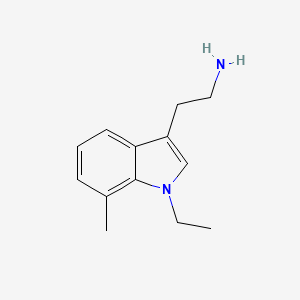

Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, which might be structurally similar to the compound you mentioned, have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Chemical Reactions Analysis

Indole, a component that might be present in your compound, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .科学的研究の応用

Chemical Interactions and Structural Analysis

Research on imidazole-based compounds, such as imidazole-containing bisphenol and its salts, showcases their ability to form extensive hydrogen-bonded structures, which is crucial for developing materials with specific physical properties (Nath & Baruah, 2012). These findings suggest potential applications in designing new materials with desired chemical and physical characteristics.

Potential in Catalysis and Organic Synthesis

The study of N-heterocyclic carbenes and their interactions provides insights into the role of similar compounds in catalysis. For example, the synthesis and characterization of N-heterocyclic carbene-containing silver(I) and gold(I) complexes highlight their potential application in catalysis and as precursors in the synthesis of gold and silver-based materials (Gaillard et al., 2009).

Antifungal and Antimicrobial Potential

Compounds with imidazole rings have shown potent anti-Candida activity, suggesting the potential of Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate and its analogs in developing new antifungal and antimicrobial agents (Silvestri et al., 2004).

Application in Luminescence Sensing

The synthesis of lanthanide metal-organic frameworks based on imidazole derivatives indicates their utility in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, making them promising candidates for the development of fluorescence sensors (Shi et al., 2015).

Novel Antiangiogenic Agents

Research on compounds with imidazole rings, such as KR-31831, demonstrates their role as novel antiangiogenic agents. The metabolism studies of such compounds in rats using LC-MS and LC-MS/MS analysis provide valuable information for drug development and therapeutic applications (Kim et al., 2005).

作用機序

将来の方向性

The future directions in the study of a compound depend on the current state of research and the potential applications of the compound. For instance, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate involves the condensation of 2-chlorobenzaldehyde with 4,7-dimethyl-1,3-dioxo-6-(2-methylaminoethyl)purine in the presence of ammonium acetate to form 6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetaldehyde. This intermediate is then reacted with methyl 2-bromoacetate in the presence of potassium carbonate to form Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate.", "Starting Materials": [ "2-chlorobenzaldehyde", "4,7-dimethyl-1,3-dioxo-6-(2-methylaminoethyl)purine", "ammonium acetate", "methyl 2-bromoacetate", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4,7-dimethyl-1,3-dioxo-6-(2-methylaminoethyl)purine in the presence of ammonium acetate to form 6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetaldehyde.", "Step 2: Reaction of 6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetaldehyde with methyl 2-bromoacetate in the presence of potassium carbonate to form Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate." ] } | |

CAS番号 |

878718-64-0 |

分子式 |

C19H18ClN5O4 |

分子量 |

415.83 |

IUPAC名 |

methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |

InChI |

InChI=1S/C19H18ClN5O4/c1-10-9-23-14-15(21-18(23)24(10)13-8-6-5-7-12(13)20)22(3)19(28)25(16(14)26)11(2)17(27)29-4/h5-9,11H,1-4H3 |

InChIキー |

QVLSLZBMFINYFR-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)C(C)C(=O)OC)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2776372.png)

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776375.png)

![N-(2-ethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2776376.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B2776378.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2776380.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776384.png)

![Ethyl 5-chloro-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2776390.png)